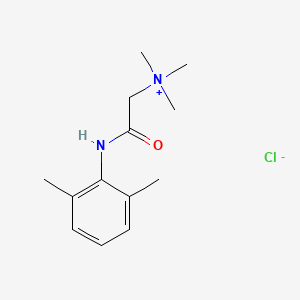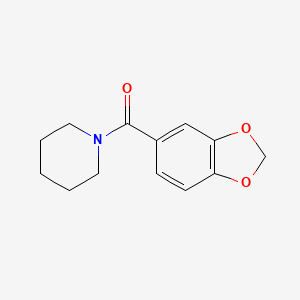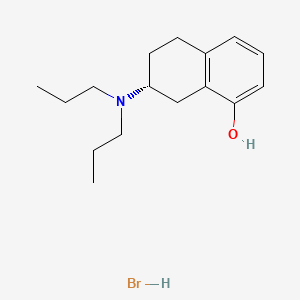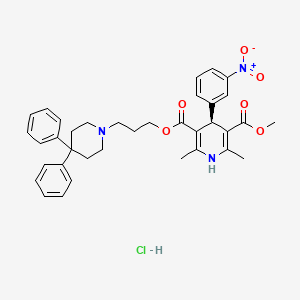![molecular formula C22H22N2O3 B1662641 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 332382-54-4](/img/structure/B1662641.png)
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
描述
Selective TRPML agonist. Induces TRPML1, 2 and 3-mediated Ca2+ release from lysosomes in vitro. Does not activate TRPM2, TRPV2, TRPA1, TRPV3, TRPC6 channels. Cell-permeable.
ML-SA1 is an agonist of transient receptor potential mucolipin 1 (TRPML1). It induces cytosolic calcium increases in HEK293T cells expressing surface-expressed mutant TRPML1 channels when used at a concentration of 10 µM. ML-SA1 activates TRPML1-mediated current (IML1) in isolated vacuoles that were enlarged by vacuolin-1 prior to isolation from HEK293 cells expressing TRPML1. It also activates whole-endolysosome IML1 in primary murine macrophages.
Activator of TRPML channels (TRPML1, 2 and 3); does not activate TRPM2, TRPV2, TRPV3, TRPC6 or TRPA1 channels. Induces TRPML-mediated Ca2+ release from lysosomes; activity corrects trafficking defects and reduces cholesterol accumulation in Niemann-Pick type C macrophages.
科研应用
Molecular Interactions and Solubility Studies
- Ultrasonic studies of related compounds in polar and non-polar solvents at different temperatures were conducted to gain insights into drug transmission and absorption. The variations in properties like adiabatic compressibility and acoustic impedance suggest specific molecular interactions between solute and solvent, relevant for understanding drug solubility and delivery mechanisms (Tekade, Tale, & Bajaj, 2019).
Spectroscopic Characterization and Theoretical Studies
- A dihydroquinazoline derivative, similar in structure, underwent comprehensive spectroscopic characterization. This study included fundamental vibration assignments and computational studies on stability, reactivity, intramolecular interactions, and biological potential towards breast cancer type 2 complex. Such characterizations are crucial for determining the chemical and biological properties of novel compounds (El-Azab et al., 2017).
Cyclization and Synthesis of Derivatives
- Research on the cyclization of similar compounds has led to the formation of various derivatives, which could be pivotal in the development of new pharmaceutical agents. These studies provide insights into the chemical processes and potential applications of these compounds in drug development (Zborovskii et al., 2011).
Novel Synthesis Methods and Biological Applications
- Innovative synthesis methods for related compounds have been developed, demonstrating the potential for creating new pharmaceutical agents. These methods are significant for the preparation of compounds with potential medicinal properties (Hassanien et al., 2022).
Inactivation of Serine Proteases
- Certain derivatives of 1H-isoindole-1,3(2H)-diones have been found to be potent inactivators of chymotrypsin and related serine proteinases. This property is significant for developing new therapeutic agents targeting specific enzymes (Neumann & Gütschow, 1994).
Antimicrobial Activity Studies
- Synthesized derivatives of 1H-isoindole-1,3(2H)-diones have shown significant antimicrobial activity. Such findings are crucial for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Salvi et al., 2007).
性质
IUPAC Name |
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDHBJICVBONAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336628 | |
| Record name | ML-SA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
332382-54-4 | |
| Record name | ML-SA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



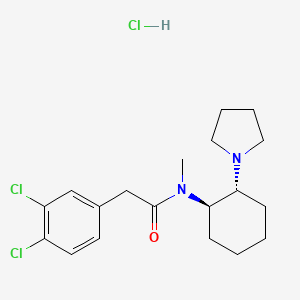

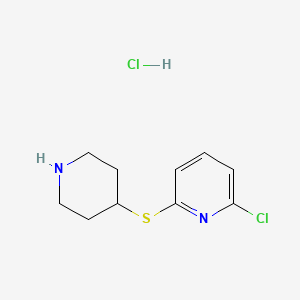
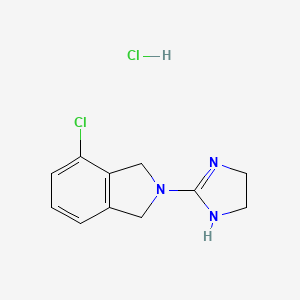

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)
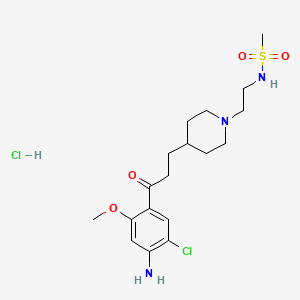
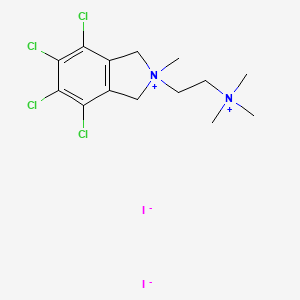
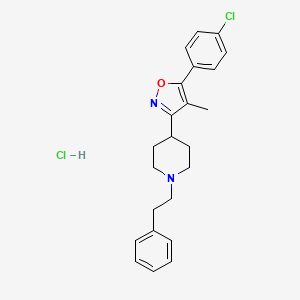
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
